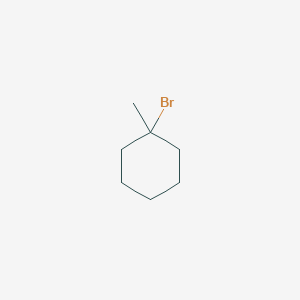

1-Bromo-1-methylcyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1-methylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGXTQWTJYAQHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500578 | |

| Record name | 1-Bromo-1-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-77-1 | |

| Record name | 1-Bromo-1-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-bromo-1-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-bromo-1-methylcyclohexane is a tertiary alkyl halide that serves as a key intermediate in organic synthesis and a model substrate for studying nucleophilic substitution and elimination reaction mechanisms. Its rigid cyclic structure and the presence of a tertiary carbon atom bonded to a bromine atom confer distinct chemical properties that are of significant interest in the fields of medicinal chemistry and material science. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characteristic reactions, and a summary of its spectroscopic data.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. It is a colorless liquid at room temperature and is immiscible with water.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃Br | [3] |

| Molecular Weight | 177.08 g/mol | [3] |

| CAS Number | 931-77-1 | [3] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 181.96 °C (estimated) | [4] |

| Density | 1.251 g/cm³ | [4] |

| Refractive Index | 1.4866 | [4] |

| Solubility | Immiscible in water | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Technique | Data | Reference |

| ¹³C NMR | A ¹³C NMR spectrum is available and can be accessed through public databases. | [3] |

| IR Spectroscopy | The infrared spectrum is characterized by C-H stretching and bending vibrations of the cyclohexane (B81311) ring and methyl group, as well as the C-Br stretching frequency. | [5] |

Chemical Reactivity and Synthetic Applications

As a tertiary alkyl halide, this compound is prone to undergo unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1) reactions, particularly in the presence of a weak nucleophile and a polar protic solvent.[6] It can also undergo bimolecular elimination (E2) reactions when treated with a strong, bulky base.[7]

Synthesis of this compound

A common method for the synthesis of this compound is through the reaction of 1-methylcyclohexanol (B147175) with hydrobromic acid. This reaction proceeds via an Sₙ1 mechanism.[8]

Nucleophilic Substitution and Elimination Reactions (Sₙ1/E1)

When this compound is dissolved in a polar protic solvent such as aqueous ethanol (B145695) and gently heated, it undergoes a solvolysis reaction, yielding a mixture of substitution (Sₙ1) and elimination (E1) products. The reaction proceeds through a stable tertiary carbocation intermediate.[2]

Bimolecular Elimination (E2) Reaction

In the presence of a strong, non-nucleophilic base such as potassium tert-butoxide, this compound undergoes an E2 elimination to predominantly form 1-methylcyclohexene, the more substituted and thermodynamically stable alkene (Zaitsev's rule). A smaller amount of the less substituted alkene, methylenecyclohexane (B74748) (Hofmann product), may also be formed.[9]

Experimental Protocols

Synthesis of this compound from 1-methylcyclohexanol

Materials:

-

1-methylcyclohexanol

-

Concentrated hydrobromic acid (48%)

-

Calcium chloride

-

Sodium bicarbonate solution (5%)

-

Water

-

Separatory funnel

-

Round-bottom flask

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine 1-methylcyclohexanol and an excess of concentrated hydrobromic acid.

-

Reflux the mixture for 1-2 hours.

-

After cooling, transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the product by distillation.

E2 Elimination of this compound to 1-Methylcyclohexene

Materials:

-

This compound

-

Sodium ethoxide

-

Anhydrous ethanol

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Diethyl ether

-

Water

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask.[1]

-

Add a solution of this compound in anhydrous ethanol to the flask.[1]

-

Heat the mixture to reflux for several hours.[1]

-

After cooling, pour the reaction mixture into water and extract the product with diethyl ether.[1]

-

Wash the organic layer with water, dry over an anhydrous drying agent, and remove the solvent to obtain 1-methylcyclohexene.[1]

Conclusion

This compound is a valuable compound for both synthetic and mechanistic studies in organic chemistry. Its well-defined reactivity as a tertiary alkyl halide allows for the controlled formation of substituted cyclohexanes and cyclohexenes, which are important structural motifs in many biologically active molecules and advanced materials. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 3. This compound | C7H13Br | CID 12502129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. benchchem.com [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Solved this compound is treated with potassium | Chegg.com [chegg.com]

- 8. brainly.com [brainly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 1-Bromo-1-methylcyclohexane from 1-methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-1-methylcyclohexane from 1-methylcyclohexanol (B147175). The core of this transformation lies in a unimolecular nucleophilic substitution (SN1) reaction, a fundamental concept in organic chemistry with significant applications in the synthesis of pharmaceutical intermediates and other complex organic molecules. This document details the reaction mechanism, provides a representative experimental protocol, and presents the relevant data in a structured format.

Reaction Mechanism and Signaling Pathway

The conversion of the tertiary alcohol, 1-methylcyclohexanol, to this compound using hydrobromic acid (HBr) proceeds through a classic SN1 pathway.[1][2] This mechanism is favored due to the stability of the tertiary carbocation intermediate that is formed. The reaction can be dissected into three key steps:

-

Protonation of the Alcohol: The hydroxyl (-OH) group of 1-methylcyclohexanol is a poor leaving group. The reaction is initiated by the protonation of the hydroxyl group by the strong acid, HBr. This converts the hydroxyl group into a much better leaving group, a water molecule (H₂O).[1][2]

-

Formation of a Tertiary Carbocation: The protonated alcohol readily loses a molecule of water to form a stable tertiary carbocation. The stability of this carbocation is the primary driving force for the reaction to proceed via the SN1 mechanism.

-

Nucleophilic Attack by Bromide: The bromide ion (Br⁻), generated from the dissociation of HBr, acts as a nucleophile and attacks the electrophilic carbocation. This final step leads to the formation of the desired product, this compound.

Caption: SN1 Reaction Mechanism for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from 1-methylcyclohexanol. This protocol is based on established procedures for SN1 reactions of tertiary alcohols with hydrobromic acid.

Materials:

-

1-Methylcyclohexanol

-

Concentrated Hydrobromic Acid (48% aqueous solution)

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Diethyl Ether (or other suitable organic solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylcyclohexanol and concentrated hydrobromic acid.

-

Reaction: Stir the mixture at room temperature. For less reactive alcohols or to increase the reaction rate, the mixture can be gently heated to reflux for a specified period.

-

Work-up and Isolation:

-

After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

-

Add diethyl ether to the separatory funnel to extract the organic product.

-

Carefully add concentrated sulfuric acid to the separatory funnel to remove unreacted alcohol and water. Caution: This step is exothermic and should be performed with care, with frequent venting of the separatory funnel.

-

Separate the lower aqueous layer.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Decant or filter the dried organic solution.

-

Remove the solvent by rotary evaporation.

-

The crude product can be further purified by distillation to obtain pure this compound.

-

Caption: Experimental workflow for the synthesis and purification of this compound.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 1-Methylcyclohexanol | 10.0 g (87.6 mmol) |

| Concentrated HBr (48%) | 25.0 mL (approx. 221 mmol) |

| Reaction Conditions | |

| Temperature | Room Temperature to Reflux (approx. 80-100 °C) |

| Reaction Time | 1-2 hours |

| Work-up | |

| Diethyl Ether | 50 mL |

| Concentrated H₂SO₄ | 10 mL |

| Saturated NaHCO₃ | 2 x 20 mL |

| Product | |

| This compound | |

| Theoretical Yield | 15.5 g |

| Actual Yield | Varies (typically 70-85%) |

| Boiling Point | 75-77 °C at 20 mmHg |

| Appearance | Colorless to pale yellow liquid |

Note: The actual yield can vary depending on the specific reaction conditions and the efficiency of the work-up and purification steps. It is crucial to monitor the reaction progress using appropriate analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

This technical guide provides a solid foundation for understanding and performing the synthesis of this compound. For researchers and professionals in drug development, this reaction serves as a valuable tool for the introduction of a brominated cyclohexyl moiety, a common scaffold in various bioactive molecules. Careful execution of the experimental protocol and a thorough understanding of the underlying SN1 mechanism are key to achieving a successful synthesis.

References

An In-depth Technical Guide to 1-bromo-1-methylcyclohexane: Structure, Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-bromo-1-methylcyclohexane is a tertiary alkyl halide that serves as a key intermediate in organic synthesis and a model compound for studying nucleophilic substitution and elimination reactions. Its rigid cyclohexane (B81311) framework and the presence of a bromine atom on a tertiary carbon atom confer specific reactivity, making it a subject of interest in mechanistic studies and a building block in the synthesis of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of its IUPAC nomenclature, structure, physicochemical properties, detailed synthetic protocols, and a closer look at its characteristic reaction pathways.

IUPAC Name and Chemical Structure

The systematic IUPAC name for this compound is This compound [1][2]. The structure consists of a cyclohexane ring substituted at the C1 position with both a bromine atom and a methyl group.

Below is a diagram illustrating the chemical structure of this compound.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some of the physical data are estimated values.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃Br | [1][3] |

| Molecular Weight | 177.08 g/mol | [1][3] |

| CAS Number | 931-77-1 | [1] |

| Boiling Point | 181.96 °C (estimate) | |

| Density | 1.251 g/cm³ (estimate) | |

| Refractive Index | 1.4866 (estimate) | |

| Appearance | Colorless liquid | [3] |

| Solubility | Not miscible in water |

Experimental Protocols

This compound can be synthesized through several routes. The most common laboratory preparations involve the reaction of 1-methylcyclohexanol (B147175) with hydrobromic acid or the electrophilic addition of hydrogen bromide to 1-methylcyclohexene. A detailed protocol for the former is provided below.

Synthesis of this compound from 1-methylcyclohexanol

This procedure outlines the synthesis of this compound from 1-methylcyclohexanol via an SN1 reaction mechanism.

Materials:

-

1-methylcyclohexanol

-

Concentrated hydrobromic acid (48%)

-

Anhydrous calcium chloride

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, place 1-methylcyclohexanol.

-

Cool the flask in an ice bath and slowly add concentrated hydrobromic acid with stirring.

-

After the addition is complete, attach a reflux condenser to the flask.

-

Heat the mixture to reflux using a heating mantle for the appropriate reaction time (typically monitored by TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel. Two layers will form; separate the aqueous layer from the organic layer.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by distillation to obtain this compound.

Reaction Mechanisms and Pathways

As a tertiary alkyl halide, this compound predominantly undergoes unimolecular nucleophilic substitution (SN1) and unimolecular elimination (E1) reactions. The choice between these pathways is influenced by the reaction conditions, such as the nature of the nucleophile/base and the solvent.

SN1 Reaction Pathway

The SN1 (Substitution Nucleophilic Unimolecular) reaction of this compound proceeds in a two-step mechanism involving the formation of a stable tertiary carbocation intermediate[4][5][6][7][8][9].

The workflow for the SN1 reaction is depicted below.

Caption: SN1 Reaction Workflow of this compound.

In the first, rate-determining step, the carbon-bromine bond heterolytically cleaves to form a stable tertiary carbocation and a bromide ion[4][5]. The planarity of the carbocation allows for the nucleophile to attack from either face[4]. In the second, faster step, a nucleophile attacks the carbocation to form the substitution product[4][5]. If the nucleophile is neutral (e.g., water or an alcohol), a subsequent deprotonation step occurs to yield the final product[4].

References

- 1. This compound | C7H13Br | CID 12502129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Question: Why is the compound not named this compound?.. [askfilo.com]

- 3. lookchem.com [lookchem.com]

- 4. byjus.com [byjus.com]

- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 3.1.3 – SN1 Reaction Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 8. This compound | 931-77-1 | Benchchem [benchchem.com]

- 9. brainly.com [brainly.com]

physical properties of 1-bromo-1-methylcyclohexane

An In-depth Technical Guide to the Physical Properties of 1-bromo-1-methylcyclohexane

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require detailed information for use in synthesis, reaction modeling, and further research. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes important chemical transformations involving this compound.

Core Physical Properties

This compound is a halogenated cycloalkane with the chemical formula C₇H₁₃Br.[1] As a tertiary alkyl halide, its reactivity is characterized by a tendency to undergo unimolecular substitution (Sₙ1) and elimination (E1) reactions due to the stability of the resulting tertiary carbocation.[2] Under strongly basic conditions, it can also undergo bimolecular elimination (E2).[2][3]

Quantitative Data Summary

The known are summarized in the table below. Note that some values are estimated due to limited availability in published experimental literature.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃Br | [1][4] |

| Molecular Weight | 177.08 g/mol | [4][5] |

| CAS Number | 931-77-1 | [4] |

| Appearance | Colorless liquid (at room temp.) | [1] |

| Boiling Point | 181.96°C (estimated) | [6] |

| Density | 1.251 g/cm³ (estimated) | [6] |

| Refractive Index | 1.4866 | [6] |

| Solubility | Data not available; likely immiscible in water. | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its practical application in a laboratory setting.

Synthesis via Hydrobromination of 1-Methylcyclohexanol (B147175)

This protocol describes the synthesis of this compound from a tertiary alcohol using hydrobromic acid.

Objective: To synthesize this compound via an Sₙ1 reaction.

Materials:

-

1-methylcyclohexanol

-

47% Hydrobromic acid (HBr)

-

Silica (B1680970) gel 60 (63-200 μm)

-

25 mL round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure: [8]

-

To a 25 mL flask, add 1-methylcyclohexanol (e.g., 280 mg, 2.0 mmol) and silica gel (e.g., 5.0 g).

-

Cool the mixture in an ice bath (0 °C).

-

While stirring at 300 rpm, gradually add 47% hydrobromic acid (e.g., 1.38 g, 8.0 mmol).

-

Continue stirring the mixture until it is fully mixed and the reaction is complete (monitor by TLC or GC).

-

Upon completion, the product can be isolated through standard workup procedures, such as extraction with an organic solvent, washing with a basic solution (e.g., sodium bicarbonate) and brine, and drying over an anhydrous salt (e.g., MgSO₄).

-

Further purification can be achieved by distillation or column chromatography.

Spectroscopic Characterization

The following are general protocols for acquiring spectroscopic data to confirm the identity and purity of the synthesized compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

-

Instrumentation: Bruker HX-90 or equivalent NMR spectrometer.[4]

-

Procedure:

-

Dissolve a small sample (5-10 mg) of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum, noting the chemical shifts, integration, and multiplicity of the signals corresponding to the methyl and cyclohexane (B81311) protons.

-

Acquire the ¹³C NMR spectrum to identify the number of unique carbon environments.

-

2.2.2. Infrared (IR) Spectroscopy

-

Objective: To identify the characteristic functional groups and bond vibrations.

-

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.[9]

-

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol.

-

Acquire a background spectrum of the empty ATR accessory.

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Acquire the sample spectrum. Expected characteristic peaks include C-H stretching and bending vibrations from the alkane structure.[9]

-

2.2.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, often coupled with Gas Chromatography (GC-MS).

-

Procedure:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Inject the solution into the GC-MS system.

-

The compound will be separated by the GC column and then ionized in the mass spectrometer (typically via electron ionization).

-

Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and the isotopic pattern characteristic of a bromine-containing compound (M⁺ and M+2 peaks of nearly equal intensity).

-

Key Reaction Pathways and Workflows

Visualizing the chemical transformations of this compound is essential for understanding its reactivity and synthetic utility.

Caption: Workflow for the synthesis of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 931-77-1 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C7H13Br | CID 12502129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Cyclohexane, 1-bromo-1-methyl- | 931-77-1 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Cyclohexane, 1-bromo-1-methyl- synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

1-bromo-1-methylcyclohexane CAS number

An In-Depth Technical Guide to 1-bromo-1-methylcyclohexane CAS Number: 931-77-1

This technical guide provides a comprehensive overview of this compound, a valuable tertiary alkyl halide in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, spectroscopic data, synthesis protocols, and key chemical reactions.

Chemical and Physical Properties

This compound is a derivative of cyclohexane (B81311) with a bromine atom and a methyl group attached to the same carbon atom.[1] Its key physical and chemical properties are summarized in the table below. While some properties have been experimentally determined, others are based on estimations.

| Property | Value | Source |

| CAS Number | 931-77-1 | [2][3][4] |

| Molecular Formula | C₇H₁₃Br | [3][4][5] |

| Molecular Weight | 177.08 g/mol | [2][4][6] |

| IUPAC Name | This compound | [3][6] |

| Boiling Point | 181.96°C (estimate) | [5] |

| Density | 1.2510 g/cm³ | [5] |

| Refractive Index | 1.4866 | [5] |

| SMILES | CC1(Br)CCCCC1 | [3][6] |

| InChI Key | VSGXTQWTJYAQHO-UHFFFAOYSA-N | [2][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:

| Spectrum Type | Details | Source |

| ¹³C NMR | Data available from Wiley-VCH GmbH | [6] |

Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory-scale preparation involves the hydrohalogenation of an alkene or the substitution reaction of an alcohol.

Experimental Protocol: Synthesis from 1-Methyl-1-cyclohexene (B1583054)

One documented method involves the reaction of 1-methyl-1-cyclohexene with hydrobromic acid mediated by silica (B1680970) gel.[7]

Materials:

-

1-methyl-1-cyclohexene

-

47% Hydrobromic acid

-

Silica gel 60 (63-200 μm, spherical)

Procedure:

-

A mixture of 1-methyl-1-cyclohexene (2.0 mmol) and silica gel (5.0 g) is prepared in a 25 mL flask and cooled to 0 °C.[7]

-

47% Hydrobromic acid (8.0 mmol) is gradually added to the stirred mixture.[7]

-

The mixture is stirred at 300 rpm until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).[7]

-

Upon completion, the product, this compound, is isolated from the reaction mixture. This procedure has been reported to yield the product in 86% yield.[7]

Caption: Synthesis of this compound via hydrohalogenation.

Chemical Reactions

This compound is a versatile substrate for various organic transformations, primarily elimination and substitution reactions.

Elimination Reactions (E1 and E2)

When subjected to a base, this compound undergoes elimination to form alkenes. The reaction can proceed through either an E1 or E2 mechanism, depending on the reaction conditions.

-

E1 Pathway : In the presence of a weak base or a protic solvent, the reaction tends to follow an E1 mechanism, proceeding through a tertiary carbocation intermediate. This pathway can lead to the formation of 1-methylcyclohexene (the more substituted Zaitsev product) and potentially substitution products.[2]

-

E2 Pathway : With a strong, bulky base such as potassium tert-butoxide, the E2 mechanism is favored.[2] This concerted reaction involves the simultaneous abstraction of a proton by the base and the departure of the bromide leaving group.[8] The major product is typically the more stable alkene, 1-methylcyclohexene, in accordance with Zaitsev's rule.[2][8] However, the use of a bulky base can also favor the formation of the less substituted Hofmann product, methylenecyclohexane.[2]

Caption: Competing E1 and E2 elimination pathways.

Experimental Protocol: E2 Elimination to Synthesize 1-Methylcyclohexene

This protocol details the synthesis of 1-methylcyclohexene from this compound using sodium ethoxide.[8]

Materials:

-

This compound

-

Sodium ethoxide (EtONa)

-

Anhydrous Ethanol (B145695) (EtOH)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

This compound is added to the flask.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period to ensure the completion of the elimination reaction.

-

After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation to yield 1-methylcyclohexene.

Suzuki Cross-Coupling Reactions

Recent research has demonstrated the utility of this compound in nickel-catalyzed Suzuki cross-coupling reactions.[2] This methodology enables the formation of carbon-carbon bonds between the tertiary alkyl halide and organoboron reagents.[2] The reaction is significant for creating molecules with all-carbon quaternary centers, which are important structural motifs in many bioactive compounds.[2] The proposed mechanism for this transformation involves a radical pathway for the oxidative addition step.[2]

Caption: Generalized workflow for Suzuki cross-coupling.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:[6]

-

H315: Causes skin irritation

-

H317: May cause an allergic skin reaction

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound.[4][8] Work should be conducted in a well-ventilated area.[4]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 931-77-1 | Benchchem [benchchem.com]

- 3. 1-bromo-1-methyl-cyclohexane 97% | CAS: 931-77-1 | AChemBlock [achemblock.com]

- 4. Page loading... [guidechem.com]

- 5. Cyclohexane, 1-bromo-1-methyl- | 931-77-1 [chemicalbook.com]

- 6. This compound | C7H13Br | CID 12502129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclohexane, 1-bromo-1-methyl- synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

The Stability of the 1-Methylcyclohexyl Carbocation: A Technical Analysis

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive analysis of the stability of the 1-methylcyclohexyl carbocation, a tertiary carbocation intermediate formed from 1-bromo-1-methylcyclohexane. This document, intended for researchers, scientists, and professionals in drug development, delves into the structural and electronic factors contributing to its stability, presents quantitative data from solvolysis studies, and outlines the experimental protocols for such investigations.

Introduction

The 1-methylcyclohexyl carbocation is a key reactive intermediate in unimolecular substitution (SN1) and elimination (E1) reactions of this compound.[1] Understanding the stability of this carbocation is fundamental to predicting reaction pathways, rates, and product distributions in a variety of synthetic transformations. Its stability is primarily attributed to its tertiary nature, which allows for significant charge delocalization through inductive effects and hyperconjugation.[1][2][3]

Formation of the 1-Methylcyclohexyl Carbocation

The 1-methylcyclohexyl carbocation is generated in the rate-determining step of SN1 and E1 reactions of this compound. This step involves the heterolytic cleavage of the carbon-bromine bond, where the bromine atom departs with the bonding pair of electrons, forming the carbocation and a bromide ion. This process is favored in polar protic solvents, which can solvate and stabilize the resulting ions.

Figure 1: Formation of the 1-methylcyclohexyl carbocation via an Sₙ1/E1 pathway.

Factors Influencing Carbocation Stability

The notable stability of the 1-methylcyclohexyl carbocation arises from a combination of electronic and structural factors.

Inductive Effect

Alkyl groups are weakly electron-donating. In the 1-methylcyclohexyl carbocation, the central positively charged carbon is bonded to three other carbon atoms (the methyl group and two carbons of the cyclohexane (B81311) ring). These alkyl groups inductively donate electron density towards the electron-deficient carbocation center, thereby dispersing the positive charge and increasing stability.[2][3]

Hyperconjugation

Hyperconjugation is a key stabilizing interaction that involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation.[2][4][5] In the 1-methylcyclohexyl carbocation, there are multiple adjacent C-H bonds (on the methyl group and the cyclohexane ring at the C2 and C6 positions) that can participate in hyperconjugation. This overlap of orbitals effectively spreads the positive charge over a larger volume, which is a stabilizing effect. Tertiary carbocations have a greater number of adjacent sigma bonds that can participate in hyperconjugation compared to secondary or primary carbocations, leading to their enhanced stability.[2][3][4]

Figure 2: The mechanism of hyperconjugation stabilizing the carbocation.

Lack of Rearrangement

Carbocation rearrangements, such as hydride or alkyl shifts, typically occur when a less stable carbocation can rearrange to a more stable one.[6] However, the 1-methylcyclohexyl cation is already a stable tertiary carbocation. Any potential rearrangement, for instance, a hydride shift from an adjacent carbon on the ring, would lead to a less stable secondary carbocation. Consequently, such rearrangements are not energetically favorable, and the reactions proceed from the initially formed tertiary carbocation.[1]

Quantitative Data: Solvolysis Rates

| Alkyl Bromide | Structure | Classification | Relative Rate of Solvolysis |

| Methyl bromide | CH₃Br | Methyl | 1 |

| Ethyl bromide | CH₃CH₂Br | Primary | 2 |

| Isopropyl bromide | (CH₃)₂CHBr | Secondary | 43 |

| tert-Butyl bromide | (CH₃)₃CBr | Tertiary | 1,200,000 |

| Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[1] |

As the table illustrates, tert-butyl bromide, which forms a stable tertiary carbocation, reacts over 27,000 times faster than the secondary isopropyl bromide and 1.2 million times faster than methyl bromide.[1] The 1-methylcyclohexyl carbocation is also a tertiary carbocation and is expected to exhibit similarly high reactivity in SN1 reactions.

Experimental Protocols: Determination of Solvolysis Rates

The rate of SN1 solvolysis reactions can be determined by monitoring the production of the acid byproduct (HBr in this case) over time. A common and effective method involves a titration procedure.

Titrimetric Analysis of SN1 Solvolysis Rate

Objective: To determine the first-order rate constant for the solvolysis of this compound.

Materials:

-

This compound

-

Aqueous ethanol (B145695) (e.g., 80% EtOH/20% H₂O) as the solvent

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)

-

pH indicator (e.g., bromothymol blue)

-

Constant temperature water bath

-

Burette, pipettes, and Erlenmeyer flasks

-

Stopwatch

Procedure:

-

Reaction Setup: A known volume of the aqueous ethanol solvent is placed in an Erlenmeyer flask and brought to a constant temperature in the water bath. A few drops of the pH indicator are added.

-

Initiation: A precise, known quantity of this compound is added to the flask, and the stopwatch is started immediately. The solution is initially acidic due to the ongoing production of HBr.

-

Titration: The reaction mixture is titrated with the standardized NaOH solution. A small, known volume of NaOH is added to neutralize the HBr produced, causing the indicator to change color (e.g., from yellow to blue for bromothymol blue).

-

Data Collection: The time taken for the indicator to revert to its acidic color (yellow) is recorded. At this point, another precise aliquot of NaOH is added, and the time for the subsequent color change is recorded. This process is repeated to collect data points over the course of the reaction (typically until at least 50-60% completion).

-

Data Analysis: The rate of the reaction is determined by plotting the natural logarithm of the concentration of the alkyl halide (ln[R-Br]) versus time. The concentration of unreacted alkyl halide at each time point can be calculated from the cumulative amount of NaOH added. For a first-order reaction, this plot will yield a straight line with a slope equal to -k, where k is the rate constant.

Figure 3: Experimental workflow for determining the solvolysis rate constant.

Conclusion

The 1-methylcyclohexyl carbocation, formed from this compound, is a relatively stable tertiary carbocation. Its stability is a direct result of the combined effects of electron donation from alkyl groups via the inductive effect and, more significantly, charge delocalization through hyperconjugation. This inherent stability facilitates its formation in SN1 and E1 reactions, leading to significantly faster reaction rates compared to analogous secondary and primary systems. The unlikelihood of rearrangement further simplifies the reaction pathways originating from this intermediate. The principles and experimental methodologies discussed herein are crucial for the rational design and optimization of synthetic routes involving such carbocation intermediates.

References

In-Depth Technical Guide: The Molecular Weight of 1-bromo-1-methylcyclohexane

This technical guide provides a comprehensive overview of the molecular weight of 1-bromo-1-methylcyclohexane, tailored for researchers, scientists, and professionals in drug development. The document details the calculation of its molecular weight, an experimental protocol for its determination via mass spectrometry, and a depiction of its chemical synthesis pathway.

Molecular Weight Determination

The molecular weight of a compound is a fundamental chemical property. It can be expressed as either the average molecular weight, which accounts for the natural abundance of isotopes, or the monoisotopic mass, which considers only the most abundant isotope of each element.

Calculation of Average Molecular Weight

The average molecular weight is calculated by summing the standard atomic weights of the constituent atoms. The molecular formula for this compound is C₇H₁₃Br.

| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 13 | 1.008 | 13.104 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Total | 177.085 |

Calculation of Monoisotopic Mass

The monoisotopic mass is calculated using the mass of the most abundant isotope for each element. This value is particularly important in high-resolution mass spectrometry.

| Element | Isotope | Quantity | Isotopic Mass (amu) | Total Contribution (amu) |

| Carbon | ¹²C | 7 | 12.00000 | 84.00000 |

| Hydrogen | ¹H | 13 | 1.00783 | 13.10179 |

| Bromine | ⁷⁹Br | 1 | 78.91834 | 78.91834 |

| Total | 176.02013 |

Note: The presence of the bromine isotope ⁸¹Br (with a natural abundance of approximately 49.31%) will result in a characteristic M+2 peak in the mass spectrum, approximately equal in intensity to the molecular ion peak, which is a key signature for bromine-containing compounds.

Experimental Protocol: Molecular Weight Verification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile compounds.[1] It is the gold standard for determining the molecular weight and elucidating the structure of small molecules like this compound.[2]

Objective

To confirm the molecular weight and purity of a this compound sample.

Materials and Instrumentation

-

Sample: this compound, dissolved in a volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of ~1 mg/mL.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for this non-polar analyte.[3]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[3]

Methodology

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent.

-

Filter the sample if particulates are present.

-

Transfer the final solution to a 2 mL glass autosampler vial.

-

-

GC-MS Instrument Parameters:

-

Injector Temperature: 250°C.

-

Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 10°C/min.

-

Final hold: Hold at 240°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

-

Mass Spectrometer Parameters:

Data Analysis

-

Total Ion Chromatogram (TIC): Examine the TIC for a peak corresponding to this compound at its characteristic retention time. The purity of the sample can be estimated from the relative peak area.

-

Mass Spectrum:

-

Extract the mass spectrum from the main chromatographic peak.

-

Identify the molecular ion peak (M⁺). Due to the presence of bromine's two main isotopes (⁷⁹Br and ⁸¹Br), a pair of peaks of nearly equal intensity will be observed at m/z ~176 and m/z ~178. This pattern is definitive for a compound containing a single bromine atom.

-

Analyze the fragmentation pattern to confirm the structure. Key fragments might include the loss of the bromine atom (M-Br)⁺ at m/z 97, corresponding to the methylcyclohexyl cation.

-

Synthesis Pathway of this compound

This compound can be synthesized from 1-methylcyclohexanol (B147175) via a nucleophilic substitution (SN1) reaction with hydrobromic acid (HBr).[4][5] The reaction proceeds through a stable tertiary carbocation intermediate.[6]

References

electrophilic addition to 1-methylcyclohexene to form 1-bromo-1-methylcyclohexane

I have gathered a substantial amount of information, including a detailed experimental protocol with a specific yield, the physical properties of the product, and a thorough understanding of the reaction mechanism. However, I am still missing specific, tabulated 1H and 13C NMR data for 1-bromo-1-methylcyclohexane. The search results have provided NMR data for similar compounds and general spectral regions, but not the precise data required for the "Data Presentation" section. To create a comprehensive technical guide, I need to find a reliable source for the chemical shifts, multiplicities, and assignments for the protons and carbons in the target molecule. While I have one yield value, having a range from different sources would improve the robustness of the guide.## An In-depth Technical Guide to the Electrophilic Addition of HBr to 1-Methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic addition of hydrogen bromide (HBr) to 1-methylcyclohexene, a classic example of Markovnikov's rule, yielding this compound. This reaction is of fundamental importance in organic synthesis, serving as a reliable method for the regioselective introduction of a bromine atom at a tertiary carbon center. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, presents key quantitative data, and includes visualizations of the reaction pathway and experimental workflow. The information herein is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry and drug development.

Introduction

The addition of hydrogen halides to alkenes is a cornerstone of organic chemistry, enabling the conversion of simple unsaturated hydrocarbons into a diverse array of functionalized molecules. The reaction of 1-methylcyclohexene with HBr is a particularly illustrative case, demonstrating the principles of electrophilic addition and regioselectivity as described by Markovnikov's rule. The product, this compound, is a valuable intermediate for further synthetic transformations, including nucleophilic substitutions and eliminations, making it a relevant building block in the synthesis of more complex molecules, including potential pharmaceutical agents.

Reaction Mechanism

The electrophilic addition of HBr to the unsymmetrical alkene 1-methylcyclohexene proceeds via a two-step mechanism.

Step 1: Protonation of the Alkene

The reaction is initiated by the attack of the electron-rich π-bond of the 1-methylcyclohexene on the electrophilic hydrogen atom of HBr. This protonation can occur at either carbon of the double bond. However, the addition of the proton to the C2 carbon is favored as it leads to the formation of a more stable tertiary carbocation at the C1 position. The alternative, protonation at C1, would result in a less stable secondary carbocation. The formation of the more stable carbocation is the rate-determining step of the reaction.

Step 2: Nucleophilic Attack by Bromide

The bromide ion (Br-), generated in the first step, then acts as a nucleophile and attacks the electron-deficient tertiary carbocation. This results in the formation of the final product, this compound.

This regioselectivity, where the hydrogen atom adds to the carbon with more hydrogen atoms and the halogen adds to the more substituted carbon, is known as Markovnikov's rule. It is important to note that in the presence of peroxides, the addition of HBr to alkenes can proceed via a free-radical mechanism, leading to the anti-Markovnikov product. However, in the absence of radical initiators, the ionic mechanism described above is the dominant pathway.

Data Presentation

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₇H₁₃Br |

| Molecular Weight | 177.08 g/mol [1] |

| Appearance | Colorless liquid |

| CAS Number | 931-77-1[1] |

Spectroscopic Data for this compound

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.75 | s | 3H | -CH₃ | |

| ~2.2-1.4 | m | 10H | -CH₂- (cyclohexyl) |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| ~70 | C-Br | |

| ~40 | -CH₂- (adjacent to C-Br) | |

| ~35 | -CH₃ | |

| ~25 | -CH₂- | |

| ~23 | -CH₂- |

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer used. The data presented is an approximation based on typical values for similar structures.

Reaction Yield

| Reactants | Conditions | Yield | Reference |

| 1-Methylcyclohexene, 47% HBr, Silica (B1680970) gel | 0°C to 20°C, 48h | 86% | ChemicalBook |

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound from 1-methylcyclohexene.

Materials:

-

1-Methylcyclohexene

-

47% Hydrobromic acid (HBr)

-

Silica gel (60 Å, 63-200 µm)

-

25 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

To a 25 mL round-bottom flask containing 5.0 g of silica gel, add 280 mg (2.0 mmol) of 1-methylcyclohexene.

-

Cool the flask in an ice bath to 0°C.

-

While stirring the mixture at 300 rpm, slowly add 1.38 g (8.0 mmol) of 47% hydrobromic acid dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 48 hours.

-

Upon completion of the reaction (monitored by TLC or GC), add distilled water to the flask and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by distillation under reduced pressure.

Safety Precautions:

-

Hydrogen bromide is a corrosive and toxic gas. The 47% aqueous solution is also highly corrosive. All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

1-Methylcyclohexene is a flammable liquid. Keep away from open flames and sources of ignition.

Mandatory Visualizations

Reaction Mechanism Pathway

Caption: Electrophilic addition of HBr to 1-methylcyclohexene.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the electrophilic addition of HBr to 1-methylcyclohexene is a robust and well-understood transformation that adheres to Markovnikov's rule. This technical guide has provided a detailed examination of the reaction mechanism, a practical experimental protocol, and a summary of the relevant quantitative data. The provided visualizations offer a clear representation of the chemical and procedural steps involved. This information serves as a valuable resource for chemists engaged in organic synthesis and drug development, enabling the efficient and predictable formation of this important chemical intermediate.

References

An In-depth Technical Guide to the Hydrohalogenation of Methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hydrohalogenation of methylcyclohexene isomers represents a fundamental class of electrophilic addition reactions in organic chemistry with significant implications for synthetic strategy and drug development. The regioselectivity and stereoselectivity of these reactions are dictated by the substitution pattern of the cyclohexene (B86901) ring and the specific reaction conditions employed. This guide provides a comprehensive technical overview of the hydrohalogenation of 1-methylcyclohexene, 3-methylcyclohexene (B1581247), and 4-methylcyclohexene, detailing the underlying reaction mechanisms, expected product distributions, and explicit experimental protocols for their synthesis and characterization. All quantitative data is summarized for comparative analysis, and key mechanistic and procedural workflows are visualized to facilitate a deeper understanding of these critical transformations.

Core Principles of Hydrohalogenation

Hydrohalogenation involves the addition of a hydrogen halide (HX, where X = Cl, Br, I) across the double bond of an alkene. The regiochemical outcome of this reaction is primarily governed by two distinct mechanisms: Markovnikov's rule and the anti-Markovnikov addition.

Markovnikov's Rule: In the absence of peroxides, the addition of HX to an unsymmetrical alkene proceeds via a carbocation intermediate. The hydrogen atom adds to the carbon of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable, more substituted carbocation. The subsequent attack of the halide nucleophile results in the Markovnikov product.[1][2]

Anti-Markovnikov Addition (Peroxide Effect): In the presence of peroxides and either heat or UV light, the addition of HBr proceeds through a free-radical mechanism.[3][4] This pathway results in the "anti-Markovnikov" product, where the bromine atom adds to the less substituted carbon of the double bond. This effect is generally not observed for HCl or HI.[5]

Stereochemistry: The hydrohalogenation of methylcyclohexenes can lead to the formation of stereoisomers. The reaction of 1-methylcyclohexene with HBr, for instance, results in the formation of cis and trans isomers.[6] For 3-methylcyclohexene, the reaction with HBr can yield a mixture of up to four stereoisomeric products.[7][8]

Data Presentation: Product Distribution in Methylcyclohexene Hydrohalogenation

The following tables summarize the expected product distributions for the hydrohalogenation of methylcyclohexene isomers under various conditions. Note: Explicit quantitative yields and product ratios are often dependent on specific reaction conditions and may vary. The data presented represents general outcomes based on established chemical principles.

Table 1: Hydrohalogenation of 1-Methylcyclohexene

| Reactant | Reagent | Condition | Major Product(s) | Minor Product(s) | Regioselectivity |

| 1-Methylcyclohexene | HCl | Standard | 1-chloro-1-methylcyclohexane[2] | - | Markovnikov |

| 1-Methylcyclohexene | HBr | Standard | 1-bromo-1-methylcyclohexane[9] | 1-bromo-2-methylcyclohexane[10] | Markovnikov |

| 1-Methylcyclohexene | HBr | Peroxides (ROOR), hv/Δ | 1-bromo-2-methylcyclohexane[3] | - | Anti-Markovnikov |

Table 2: Hydrohalogenation of 3-Methylcyclohexene

| Reactant | Reagent | Condition | Major Product(s) | Minor Product(s) | Regioselectivity & Notes |

| 3-Methylcyclohexene | HCl | Standard | 1-chloro-1-methylcyclohexane (B1295254), 1-chloro-3-methylcyclohexane[11] | - | Mixture of direct addition and rearranged products. |

| 3-Methylcyclohexene | HBr | Standard | cis/trans-1-bromo-3-methylcyclohexane, cis/trans-1-bromo-2-methylcyclohexane[7][8] | - | Formation of a mixture of four stereoisomers is possible.[7][8] |

Table 3: Hydrohalogenation of 4-Methylcyclohexene

| Reactant | Reagent | Condition | Major Product(s) | Minor Product(s) | Regioselectivity |

| 4-Methylcyclohexene | HCl | Standard | 1-chloro-4-methylcyclohexane | - | Markovnikov |

| 4-Methylcyclohexene | HBr | Standard | 1-bromo-4-methylcyclohexane[12] | - | Markovnikov |

| 4-Methylcyclohexene | HBr | Peroxides (ROOR), hv/Δ | 1-bromo-4-methylcyclohexane | - | Markovnikov (due to symmetrical nature of radical intermediates) |

Signaling Pathways and Experimental Workflows

Reaction Mechanisms

The regioselectivity of the hydrohalogenation of methylcyclohexene is a direct consequence of the stability of the intermediates formed. The following diagrams illustrate these mechanistic pathways.

Caption: Markovnikov addition mechanism for 1-methylcyclohexene.

Caption: Anti-Markovnikov (free-radical) addition of HBr.

Caption: Carbocation rearrangement in the hydrohalogenation of 3-methylcyclohexene.

Experimental Workflow

A general experimental workflow for the hydrohalogenation of a methylcyclohexene isomer is outlined below. Specific details for each substrate are provided in the Experimental Protocols section.

Caption: General experimental workflow for hydrohalogenation.

Experimental Protocols

Synthesis of this compound (Markovnikov Addition)

Materials:

-

1-Methylcyclohexene

-

Hydrogen bromide (33 wt. % in acetic acid)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylcyclohexene (1.0 eq) in dichloromethane.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add a solution of hydrogen bromide in acetic acid (1.1 eq) dropwise to the stirred solution over 30 minutes.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with cold water (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound.

Characterization:

-

¹H NMR: Expected signals for the methyl group and the cyclohexane (B81311) ring protons.

-

¹³C NMR: A signal for the carbon bearing the bromine atom is expected in the downfield region.

-

GC-MS: A molecular ion peak corresponding to the product, showing the characteristic isotopic pattern for bromine.

Synthesis of 1-Bromo-2-methylcyclohexane (Anti-Markovnikov Addition)

Materials:

-

1-Methylcyclohexene

-

Hydrogen bromide

-

Benzoyl peroxide (or another radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

UV lamp or heat source

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vessel suitable for photochemical or thermal initiation.

Procedure:

-

To a reaction vessel, add 1-methylcyclohexene (1.0 eq) and a catalytic amount of benzoyl peroxide in CCl₄.

-

Initiate the reaction by either irradiating the mixture with a UV lamp or by heating to reflux.

-

Bubble HBr gas through the solution or add a solution of HBr in a non-polar solvent.

-

Monitor the reaction by GC until the starting material is consumed.

-

After completion, cool the reaction mixture and wash with saturated NaHSO₃ solution to remove any unreacted bromine radicals, followed by saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the product via fractional distillation.

Characterization:

-

¹H and ¹³C NMR: Spectroscopic data will distinguish between the cis and trans isomers of 1-bromo-2-methylcyclohexane.

-

GC-MS: To confirm the molecular weight and identify potential stereoisomers.

Synthesis of 1-Chloro-1-methylcyclohexane and 1-Chloro-3-methylcyclohexane

Materials:

-

3-Methylcyclohexene

-

Hydrogen chloride (gas or solution in a non-polar solvent)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-methylcyclohexene (1.0 eq) in anhydrous diethyl ether in a flask cooled to 0 °C.

-

Bubble anhydrous HCl gas through the solution for 1-2 hours or add a pre-cooled solution of HCl in ether.

-

Allow the reaction to stir at 0 °C for an additional hour and then warm to room temperature.

-

Monitor the reaction by GC-MS to observe the formation of both rearranged and non-rearranged products.[11]

-

Work up the reaction by washing with cold water, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

-

The product mixture can be separated and purified by preparative gas chromatography or careful fractional distillation.

Characterization:

-

GC-MS: To determine the ratio of 1-chloro-1-methylcyclohexane to 1-chloro-3-methylcyclohexane.

-

¹H and ¹³C NMR: To confirm the structures of the isolated products. The spectrum of 1-chloro-1-methylcyclohexane will be simpler due to symmetry compared to the spectrum of 1-chloro-3-methylcyclohexane.

Conclusion

The hydrohalogenation of methylcyclohexene isomers is a versatile and instructive set of reactions that highlight the fundamental principles of electrophilic and free-radical additions to alkenes. The regiochemical and stereochemical outcomes are highly dependent on the starting material and reaction conditions, offering a powerful toolkit for the synthesis of a variety of halogenated cyclohexanes. For professionals in drug development and organic synthesis, a thorough understanding of these reactions, including the potential for carbocation rearrangements, is essential for the rational design of synthetic routes and the preparation of target molecules with high purity and yield. The experimental protocols and data presented in this guide serve as a valuable resource for the practical application of these important chemical transformations.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. Question: The compound 1-methylcyclohexene is reacted with HBr in the pr.. [askfilo.com]

- 4. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 5. juliethahn.com [juliethahn.com]

- 6. homework.study.com [homework.study.com]

- 7. brainly.com [brainly.com]

- 8. Reaction of HBr with 3-methylcyclohexene yields a mixture of four product.. [askfilo.com]

- 9. Chapter 6 Notes [web.pdx.edu]

- 10. quora.com [quora.com]

- 11. Question: Treatment of 3-methylcyclohexene with HCl yields two products, .. [askfilo.com]

- 12. brainly.com [brainly.com]

Spectroscopic Profile of 1-bromo-1-methylcyclohexane: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound 1-bromo-1-methylcyclohexane. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive overview of its structural characterization through spectroscopic methods.

Summary of Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.75 | Singlet | 3H | -CH₃ |

| ~ 1.60 - 2.10 | Multiplet | 10H | Cyclohexyl protons (-CH₂-) |

Disclaimer: Predicted data based on analogous structures.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 70 | Quaternary | C-Br |

| ~ 40 | Secondary | -CH₂- (adjacent to C-Br) |

| ~ 30 | Primary | -CH₃ |

| ~ 25 | Secondary | -CH₂- |

| ~ 23 | Secondary | -CH₂- |

Disclaimer: Predicted data based on analogous structures. A PubChem entry mentions the existence of a ¹³C NMR spectrum, but the specific data is not provided[1].

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 2930 - 2850 | Strong | C-H (alkane) | Stretching |

| 1450 | Medium | C-H (alkane) | Bending |

| ~ 680 - 550 | Strong | C-Br | Stretching |

Disclaimer: Predicted data based on typical absorption regions for alkyl halides.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra involves dissolving a small amount of the sample in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and placing it in an NMR tube. The spectrum is then recorded on an NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution into a clean 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: A proton-decoupled experiment is commonly performed to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid technique, often with Attenuated Total Reflectance (ATR).

Sample Preparation and Analysis:

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small drop of this compound directly onto the ATR crystal.

-

Acquire the spectrum. Typically, a background spectrum of the empty crystal is recorded first and automatically subtracted from the sample spectrum.

Visualization of Spectral Correlations

The following diagram illustrates the logical relationship between the key structural features of this compound and their expected spectroscopic signals.

References

Methodological & Application

Application Notes and Protocols: SN1 Reaction Mechanism of 1-bromo-1-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the unimolecular nucleophilic substitution (SN1) reaction mechanism as exemplified by 1-bromo-1-methylcyclohexane. As a tertiary alkyl halide, this substrate serves as an ideal model for studying the kinetics, stereochemistry, and influencing factors of the SN1 pathway, which is fundamental in synthetic organic chemistry and relevant to the metabolism and reactivity of various pharmaceutical compounds. Competing unimolecular elimination (E1) reactions are also discussed. Detailed protocols for conducting kinetic analysis via solvolysis and for product quantification using gas chromatography (GC) are provided.

Introduction to the SN1 Reaction

The SN1 reaction is a stepwise nucleophilic substitution process involving a carbocation intermediate. The designation "SN1" stands for S ubstitution, N ucleophilic, U nimolecular, indicating that the rate-determining step involves only one molecule. Tertiary substrates like this compound readily undergo SN1 reactions because they can form a relatively stable tertiary carbocation intermediate. This pathway is distinct from the concerted SN2 mechanism, which is sterically hindered for tertiary substrates.

The SN1 Reaction Mechanism of this compound

The reaction proceeds in two primary steps, often followed by a third deprotonation step, especially in solvolysis reactions where the nucleophile is a neutral solvent molecule.

Step 1: Formation of a Carbocation (Rate-Determining Step) The reaction begins with the slow, spontaneous dissociation of the carbon-bromine bond. The bromine atom departs with the bonding pair of electrons, forming a stable tertiary carbocation (the 1-methylcyclohexyl cation) and a bromide anion.[1][2] This ionization is the slowest step and thus dictates the overall reaction rate.[3]

Step 2: Nucleophilic Attack The carbocation intermediate is sp² hybridized with a trigonal planar geometry around the positively charged carbon.[4][5] A nucleophile (e.g., a water or alcohol solvent molecule) can attack this planar carbocation from either face with equal probability.[2][5]

Step 3: Deprotonation If the nucleophile was neutral (like water or methanol), the resulting product is a protonated intermediate (an oxonium ion). A weak base, typically another solvent molecule, then removes a proton to yield the final, neutral substitution product.[4]

Kinetics and Influencing Factors

The rate of the SN1 reaction is independent of the nucleophile's concentration and follows a first-order rate law: Rate = k[Alkyl Halide] .[1][6] This is because the nucleophile only participates after the slow, rate-determining step.[2] Several factors critically influence the reaction rate.

-

Substrate Structure: The stability of the carbocation intermediate is paramount. Tertiary alkyl halides like this compound react fastest, as tertiary carbocations are stabilized by hyperconjugation and inductive effects.[1][3]

-

Solvent: Polar protic solvents (e.g., water, ethanol, methanol) are ideal for SN1 reactions.[7][8] They stabilize the transition state and the carbocation intermediate through polarity and the leaving group anion through hydrogen bonding, thereby lowering the activation energy of the rate-determining step.[8]

-

Leaving Group: The rate is dependent on the quality of the leaving group. A good leaving group is a weak base that can stabilize the negative charge after dissociation (e.g., I⁻ > Br⁻ > Cl⁻).[8]

-

Nucleophile: The concentration and strength of the nucleophile do not affect the reaction rate.[2][9]

Quantitative Data Presentation

Specific kinetic data for this compound is not broadly published. However, the solvolysis of tert-butyl chloride, a structurally similar tertiary halide, provides an excellent model for illustrating the profound effect of solvent polarity on the reaction rate.

Table 1: Relative Rate of Solvolysis of tert-Butyl Chloride in Various Solvents

| Solvent (v/v) | Dielectric Constant (ε) | Relative Rate |

|---|---|---|

| 100% Ethanol | 24.3 | 1 |

| 80% Ethanol / 20% Water | 37.1 | 4 |

| 60% Ethanol / 40% Water | 48.6 | 14 |

| 40% Ethanol / 60% Water | 59.9 | 100 |

| 20% Ethanol / 80% Water | 70.4 | 3,000 |

| 100% Water | 78.5 | ~100,000 |

Data is illustrative, based on established principles of solvolysis kinetics.[10]

Competing E1 Elimination Reaction

The SN1 reaction is almost always in competition with the unimolecular elimination (E1) pathway, as they share the same rate-determining step: formation of the carbocation.[10] Instead of attacking the carbocation, a solvent molecule can act as a base, abstracting a proton from a carbon adjacent to the positive center. This results in the formation of an alkene. For this compound, two main elimination products are possible: 1-methylcyclohexene and methylenecyclohexane. According to Saytzeff's rule, the more substituted (and thus more stable) alkene is the major product.[10]

Table 2: Typical Product Distribution in Solvolysis of Tertiary Halides

| Reaction Condition | Substitution (SN1) Product | Elimination (E1) Product | Rationale |

|---|---|---|---|

| Lower Temperature (~25°C) | Major Product | Minor Product | Substitution is generally favored by lower temperatures. |

| Higher Temperature (~55°C) | Minor Product | Major Product | Elimination is entropically favored and preferred at higher temperatures. |

| Weakly Basic Nucleophile/Solvent | Major Product | Minor Product | Favors substitution. |

| Bulky, Non-nucleophilic Solvent | Minor Product | Major Product | Steric hindrance disfavors nucleophilic attack, favoring proton abstraction. |

Experimental Protocols

Protocol 1: Kinetic Study of the Solvolysis of this compound

This protocol measures the rate of HBr production to determine the first-order rate constant.

Materials:

-

This compound

-

Solvent mixture (e.g., 50:50 isopropanol (B130326)/water)

-

Standardized ~0.02 M NaOH solution

-

Phenolphthalein or bromothymol blue indicator

-

Isopropanol (for quenching)

-

Constant temperature water bath, burette, pipettes, stopwatch, Erlenmeyer flasks

Procedure:

-

Preparation: Place 100 mL of the 50:50 isopropanol/water solvent in a 250 mL flask and allow it to equilibrate to the desired temperature (e.g., 25°C) in the water bath.

-

Initiation: Accurately measure ~0.5 mL of this compound and add it to the solvent flask. Start the stopwatch immediately upon addition and swirl vigorously to mix. This is t=0.

-

Sampling: At regular intervals (e.g., every 10 minutes), use a pipette to withdraw a 10 mL aliquot of the reaction mixture and transfer it to a 125 mL Erlenmeyer flask containing 10 mL of isopropanol to quench the reaction. Record the exact time of quenching.

-

Titration: Add 2-3 drops of indicator to the quenched aliquot and immediately titrate with the standardized NaOH solution until the endpoint is reached. Record the volume of NaOH used.

-

Repeat: Continue taking and titrating aliquots for approximately 2 hours or until the reaction is ~70% complete.

-

Infinity Point: After the final aliquot, heat the remaining reaction mixture in a 60°C water bath for 1 hour to drive the reaction to completion. Cool to room temperature and titrate a final 10 mL aliquot. This gives the V∞ value (the volume of NaOH needed for 100% reaction).[11]

-

Data Analysis: The first-order rate constant (k) is determined by plotting ln(V∞ - Vt) versus time (t) , where Vt is the volume of NaOH at time t. The slope of the resulting straight line is equal to -k.[1]

Protocol 2: Product Distribution Analysis via Gas Chromatography (GC)

This protocol quantifies the ratio of substitution (e.g., 1-methylcyclohexanol) and elimination (e.g., 1-methylcyclohexene) products.

Materials:

-

Completed reaction mixture from Protocol 1

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Gas chromatograph with a flame ionization detector (GC-FID) and a non-polar capillary column (e.g., DB-5 or equivalent)

-

Standards for expected products (1-methylcyclohexanol, 1-methylcyclohexene)

Procedure:

-

Workup: Transfer the completed reaction mixture to a separatory funnel. Add 50 mL of diethyl ether and mix. Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution to neutralize the HBr.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Sample Preparation: Dilute a small portion of the dried organic extract (e.g., 100 µL) in a suitable solvent like acetone (B3395972) or ether (e.g., in 1 mL) in a GC vial.[9]

-

GC Analysis:

-

Injector Temp: 250°C

-

Detector Temp: 250°C

-

Oven Program: Start at 40°C for 2 min, then ramp at 10°C/min to 150°C.[9]

-

Carrier Gas: Helium at ~1 mL/min.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis: Identify the product peaks by comparing their retention times to those of the injected standards. Integrate the peak areas. The relative percentage of each product can be calculated by dividing its peak area by the total area of all product peaks and multiplying by 100.[12][13]

References

- 1. scribd.com [scribd.com]

- 2. studylib.net [studylib.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. turbo.vernier.com [turbo.vernier.com]

- 5. Solved S 1 1 substitution and E1 elimination frequently | Chegg.com [chegg.com]

- 6. Solved 14. [6 points] Solvolysis of | Chegg.com [chegg.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]